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molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No. B144387
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258119B2

Procedure details

Methyl acrylate (4.25 g, 49.5 mmol) was added dropwise over 20 min to a stirred solution of methyl thioglycolate (5 g, 47.16 mmol) and piperidine (0.10 mL) at rt. When about half of the acrylate had been introduced, more piperidine (0.10 mL) was added. After completion of the addition of the acrylate, the reaction mixture was stirred for 1 h at rt. The mixture was diluted with 100 mL of chloroform. The chloroform layer was washed with water, brine and dried over Na2SO4. The solution was filtered and evaporated the solvent to give the product as an oil (9 g, 100%).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:11][CH3:12])(=[O:10])[CH2:8][SH:9].N1CCCCC1.C([O-])(=O)C=C>C(Cl)(Cl)Cl>[CH3:12][O:11][C:7]([CH2:8][S:9][CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])=[O:10]

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)CSCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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